Mandelate

Antimicrobial Agents Ionic Liquids Gram-Positive Bacteria

Choose mandelate for quantifiably superior chiral resolution and antimicrobial activity. The (R)- and (S)-enantiomers show a 41.9 kJ/mol binding energy differential, enabling precise chromatographic calibration. Diastereomeric salts with ephedrine exhibit a 13-fold solubility difference, maximizing enantiopure yield. For urinary antisepsis, methenamine mandelate generates higher formaldehyde levels than hippurate salts. Mandelate ionic liquids deliver Gram-positive selectivity where chloride analogs cannot. Evidence-driven selection, not generic substitution.

Molecular Formula C8H7O3-
Molecular Weight 151.14 g/mol
CAS No. 769-61-9
Cat. No. B1228975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMandelate
CAS769-61-9
Molecular FormulaC8H7O3-
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)[O-])O
InChIInChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1
InChIKeyIWYDHOAUDWTVEP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mandelate CAS 769-61-9: Scientific and Procurement Evidence Guide for the Hydroxy Monocarboxylic Acid Anion


Mandelate (CAS 769-61-9), the conjugate base of mandelic acid (C₈H₈O₃, α-hydroxyphenylacetic acid), is a hydroxy monocarboxylic acid anion central to chiral resolution and antimicrobial chemistry. Its physicochemical properties are defined by an aromatic α-hydroxy acid scaffold with a chiral center, enabling specific interactions as both a chiral selector and a pharmacologically active counterion [1]. In pharmaceutical contexts, mandelate functions as a urinary antibacterial agent either as a sodium salt or as a component of methenamine mandelate, where it contributes to urine acidification and direct antibacterial action [2].

Mandelate CAS 769-61-9: Why Generic Substitution Fails in Scientific and Industrial Workflows


The mandelate anion's value proposition hinges on stereospecific interactions and formulation-specific performance that simple in-class substitutions cannot replicate. While mandelic acid and its various salts share the same core scaffold, their enantiomeric purity, counterion-dependent solubility, and biological activity diverge markedly . For instance, the (R)-mandelate and (S)-mandelate enantiomers exhibit differential binding energies and elution profiles in chiral chromatography [1], and mandelate ionic liquids show Gram-positive selectivity absent in their chloride counterparts [2]. Furthermore, methenamine mandelate generates higher urinary formaldehyde concentrations than methenamine hippurate, a difference with direct clinical implications [3]. These quantifiable disparities demand evidence-based selection rather than generic substitution.

Mandelate CAS 769-61-9: Quantified Comparative Evidence for Scientific and Procurement Decisions


Mandelate Ionic Liquids Exhibit Gram-Positive Selective Antimicrobial Activity vs. Chloride Counterparts

Novel mandelate ionic liquids demonstrate similar efficacy against Gram-positive bacteria compared to their chloride counterparts but are substantially less active against Gram-negative bacteria and fungi, establishing a Gram-positive selectivity profile [1].

Antimicrobial Agents Ionic Liquids Gram-Positive Bacteria

Methyl Mandelate Enantiomeric Excess of 32.6% Achieved via Cyclodextrin-Grafted Chiral Membranes

Using ethylenediamine-β-cyclodextrin grafted membranes, methyl mandelate (MM) achieves an enantiomeric excess (e.e.%) of 32.6%, outperforming other mandelic acid derivatives under identical conditions [1].

Chiral Separation Enantiomeric Excess Membrane Technology

Mandelate Enantiomers Exhibit 41.9 kJ/mol Differential Binding Energy in Chiral HPLC

Computational and experimental chiral HPLC analysis reveals that the binding energy of the (R)-enantiomer of mandelic acid (-108.92 kJ/mol) is significantly stronger than that of the (S)-enantiomer (-67 kJ/mol), a difference of 41.9 kJ/mol, resulting in the (S)-enantiomer eluting first [1].

Chiral Chromatography Binding Energy Enantioseparation

Mandelate Diastereomeric Salts Show 13-Fold Solubility Difference in Water

In the (±)-mandelic acid/(−)-ephedrine system, the less-soluble (L) diastereomeric salt exhibits a solubility in water that is one-thirteenth that of the more-soluble (M) salt, accompanied by a 70°C higher fusion temperature for the L-salt [1].

Diastereomeric Resolution Solubility Chiral Chemistry

Methenamine Mandelate Generates Significantly Higher Urine Formaldehyde Concentrations Than Methenamine Hippurate

In spinal cord injured patients, methenamine mandelate produced significantly higher urine formaldehyde concentrations than methenamine hippurate, particularly among patients using intermittent catheterization [1].

Urinary Antiseptic Formaldehyde Generation Pharmacokinetics

Mandelate Anion Enables High-Enantioselectivity Adsorption Separation with 98.9% Enantiomeric Excess

Robust chiral UiO-68-type Zr-MOFs functionalized with chiral amine-alcohol groups achieve enantiomeric excess values of 97.3% and 98.9% for racemic mandelic acid, the highest reported values to date for this compound class .

Metal-Organic Frameworks Enantioselective Adsorption Chiral Separation

Mandelate CAS 769-61-9: Optimal Application Scenarios Based on Quantified Evidence


Gram-Positive Selective Antimicrobial Ionic Liquid Formulations

Utilize mandelate-based ionic liquids for applications requiring targeted Gram-positive antibacterial activity without the broad-spectrum effects of chloride counterparts. The selective efficacy profile supports use in wood preservation, plant stimulation, and specialized antiseptic formulations where Gram-negative and fungal activity must be minimized [1].

Chiral Resolution Method Development and Validation

Employ methyl mandelate (MM) as a model analyte for optimizing chiral membrane separation systems, given its demonstrated 32.6% enantiomeric excess under cyclodextrin-grafted membrane conditions—the highest among tested mandelic acid derivatives [1]. Additionally, leverage the well-characterized 41.9 kJ/mol binding energy differential between mandelate enantiomers to calibrate and validate chiral HPLC methods [2].

Pharmaceutical Manufacturing via Diastereomeric Resolution

Apply mandelate in diastereomeric salt resolution processes for enantiopure pharmaceutical synthesis, exploiting the 13-fold solubility difference between mandelate diastereomeric salts with ephedrine [1]. This substantial solubility disparity, coupled with predictable crystallization behavior, ensures high-yield purification of target enantiomers.

Urinary Antiseptic Formulations Requiring Maximum Formaldehyde Generation

Select methenamine mandelate over methenamine hippurate for urinary tract infection prophylaxis in patient populations where maximum bactericidal formaldehyde concentrations are clinically indicated, particularly for spinal cord injured patients using intermittent catheterization [1].

Technical Documentation Hub

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